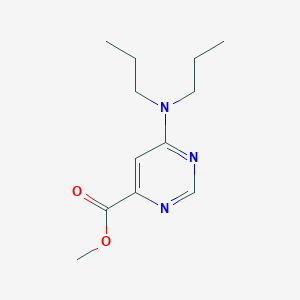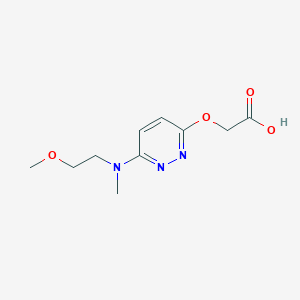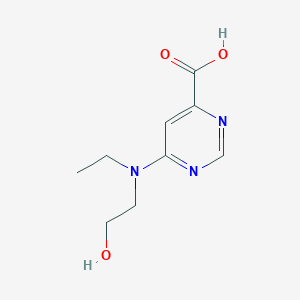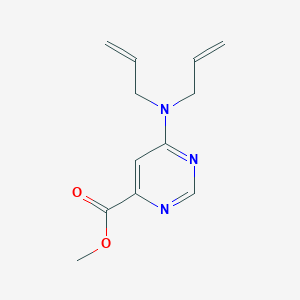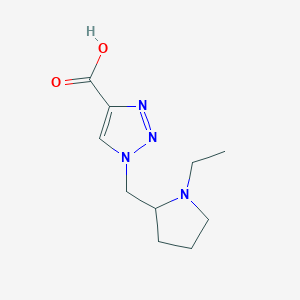
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with an ethyl group and a methyl group attached to a 1,2,3-triazole ring, another five-membered ring containing two nitrogen atoms . The triazole ring is further substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolidine and triazole rings introduce a level of rigidity into the molecule, while the ethyl, methyl, and carboxylic acid groups could participate in various interactions depending on the environment .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the triazole ring could participate in reactions involving the nitrogen atoms or the adjacent carbon atom . The carboxylic acid group could undergo typical acid-base reactions, as well as reactions specific to carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar ethyl and methyl groups could enhance its solubility in nonpolar solvents .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle, is frequently utilized in drug discovery due to its favorable pharmacokinetic properties and ability to improve the stereochemical richness of molecules . The triazole ring, often used in click chemistry, is valued for its stability and bioisosteric characteristics. The combination of these two rings in the compound can lead to the development of novel biologically active compounds with potential therapeutic applications.
Biological Activity: Target Selectivity
Compounds featuring the pyrrolidine ring have been reported to exhibit selectivity towards various biological targets . The presence of the triazole ring can further enhance this selectivity, potentially leading to the discovery of new ligands for receptors or enzymes involved in disease pathology.
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of pharmacophore space . This can be particularly useful in the development of new drugs where the 3D structure of the molecule is crucial for binding to the biological target.
Stereochemistry and Enantioselectivity
The stereogenicity of the pyrrolidine ring means that different stereoisomers can be synthesized, which may interact differently with enantioselective proteins . This property is essential for the design of drugs with specific desired effects and minimal side effects.
Structural Diversity in Drug Candidates
The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, which is beneficial for the interaction with biological targets . The triazole ring can serve as a scaffold for further functionalization, offering a pathway to a diverse array of drug candidates.
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine and triazole into drug molecules is a strategic choice to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Peptide Synthesis
Pyrrolidine derivatives are known to be used in solution-phase peptide synthesis . The compound could potentially serve as a precursor or intermediate in the synthesis of peptide-based drugs.
Catalysis in Organic Synthesis
The pyrrolidine ring is also involved in catalytic processes, particularly in asymmetric synthesis . The compound could be explored for its potential use in catalytic systems to produce chiral molecules.
Safety and Hazards
将来の方向性
The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be of interest in various areas of research, given the biological activity associated with pyrrolidine and triazole rings . Future studies could explore its synthesis, properties, and potential applications in more detail .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to the active site or allosteric sites, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse ADME properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
特性
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




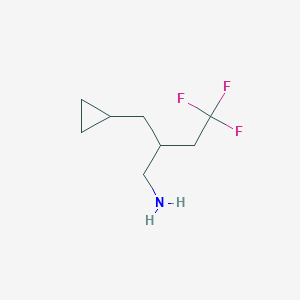
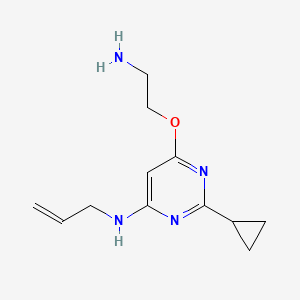
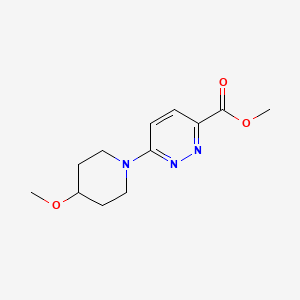
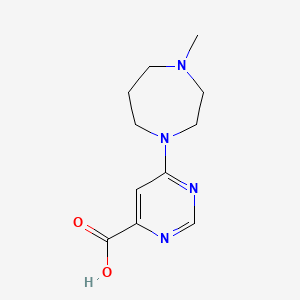
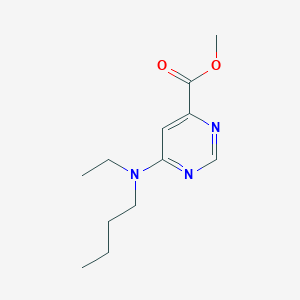
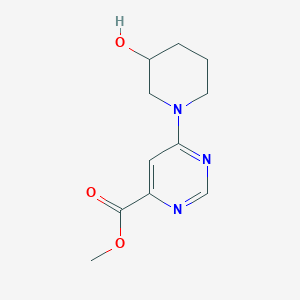
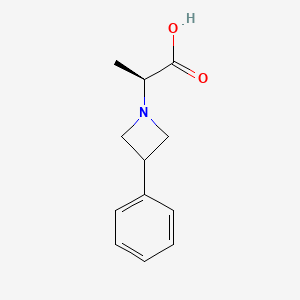
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)
